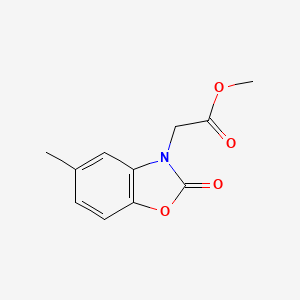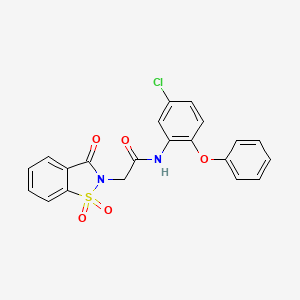![molecular formula C16H14Cl2N2O4 B3449919 2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B3449919.png)
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)carbamoyl]acetamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)carbamoyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenoxy and methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)carbamoyl]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 2,4-dichlorophenoxyacetic acid by reacting 2,4-dichlorophenol with chloroacetic acid.
Step 2: Reaction of 2,4-dichlorophenoxyacetic acid with 4-methoxyphenyl isocyanate to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)carbamoyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)carbamoyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)carbamoyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable chemical properties.
4-(2,4-dichlorophenoxy)butyric acid (2,4-DB): A related compound used in agriculture.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)carbamoyl]acetamide is unique due to its specific combination of dichlorophenoxy and methoxyphenyl groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)carbamoyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-23-12-5-3-11(4-6-12)19-16(22)20-15(21)9-24-14-7-2-10(17)8-13(14)18/h2-8H,9H2,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYZUHBHKKFXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Methylanilino)methyl]quinolin-8-ol](/img/structure/B3449838.png)
![2-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3449850.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3449854.png)
![methyl {2-chloro-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenoxy}acetate](/img/structure/B3449859.png)
![1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide](/img/structure/B3449882.png)
![N-(2-methoxybenzyl)-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B3449893.png)
![methyl {2-chloro-4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetate](/img/structure/B3449901.png)
![4-[3-(1-azepanyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide](/img/structure/B3449904.png)
![methyl (2-chloro-4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3449911.png)


![N-(2,5-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3449934.png)
![N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3449936.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3449941.png)
